synthesis of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride
synthesis of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride
This guide outlines the scalable, high-purity synthesis of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride . This compound is a critical scaffold in medicinal chemistry, often utilized in the development of kinase inhibitors and GPR109a agonists.
The synthesis follows a convergent Claisen-Hydrazine route, chosen for its regiochemical fidelity and scalability compared to [3+2] cycloaddition methods.
Part 1: Executive Summary & Retrosynthetic Analysis
Target Molecule Profile
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IUPAC Name: 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride[1]
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CAS (Free Acid): 374064-01-4[1]
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Molecular Formula: C
Hngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ClN O (HCl salt) -
Key Structural Features:
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Pyrazole Core: Amphoteric heterocycle subject to annular tautomerism (3- vs 5-substituted).[1]
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Pyridine Ring: Basic nitrogen (pKa ~5.2) serves as the primary site for hydrochloride salt formation.
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Carboxylic Acid: Provides a handle for further amide coupling or esterification.
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Retrosynthetic Strategy
The most robust disconnection involves cleaving the N-N bond of the pyrazole and the C-C bond of the dicarbonyl linker.
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Disconnection: Retro-cyclization of the pyrazole reveals a 1,3-dicarbonyl precursor.[1]
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Precursor: Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate.[1]
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Starting Materials: 3-Acetylpyridine and Diethyl oxalate.
Figure 1: Retrosynthetic logic flow from target salt to commodity starting materials.
Part 2: Detailed Synthetic Protocol
Phase 1: Claisen Condensation
Objective: Synthesis of Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate. Mechanism: Nucleophilic attack of the acetylpyridine enolate on diethyl oxalate.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 3-Acetylpyridine | 1.0 | Substrate |
| Diethyl Oxalate | 1.2 | Electrophile (Sacrificial excess) |
| Sodium Ethoxide (NaOEt) | 1.3 | Base (21% wt in EtOH) |
| Ethanol (Anhydrous) | Solvent | Reaction Medium |
| MTBE | Solvent | Workup/Precipitation |
Step-by-Step Protocol
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Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and addition funnel.
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Base Preparation: Charge anhydrous Ethanol and NaOEt solution. Cool to 0°C.[2]
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Addition: Mix 3-Acetylpyridine and Diethyl oxalate in a separate vessel. Add this mixture dropwise to the cold NaOEt solution over 30 minutes.
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Critical Control: Exothermic reaction. Maintain internal temperature <10°C to prevent polymerization.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. A yellow/orange precipitate (the sodium enolate) typically forms.
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Quench: Cool to 0°C. Acidify with 1M HCl or Acetic Acid to pH ~4-5.
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Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na
SO , and concentrate. -
Purification: Recrystallize the crude diketo ester from EtOH/MTBE if necessary, though the crude is often sufficient for Phase 2.
Phase 2: Cyclization (Paal-Knorr Type)
Objective: Formation of the pyrazole ring (Ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate).[1]
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Diketo Ester (from Phase 1) | 1.0 | Substrate |
| Hydrazine Hydrate (80%) | 1.1 | Binucleophile |
| Ethanol | Solvent | Solvent |
| Acetic Acid (Glacial) | 0.1 | Catalyst (Optional) |
Step-by-Step Protocol
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Dissolution: Dissolve the diketo ester in Ethanol (10 volumes).
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Addition: Add Hydrazine Hydrate dropwise at room temperature.
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Observation: The solution often turns lighter as the hydrazine condenses.
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Cyclization: Heat the mixture to reflux (78°C) for 4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1]
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Workup: Cool to room temperature. Concentrate the solvent to ~20% volume.
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Crystallization: Cool to 0°C. The ethyl ester product usually precipitates as a white/off-white solid. Filter and wash with cold ethanol.
Phase 3: Hydrolysis & Hydrochloride Salt Formation
Objective: Saponification of the ester and conversion to the HCl salt.
Reagents
Step-by-Step Protocol
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Hydrolysis: Suspend the ester in THF/MeOH (1:1). Add 2.0 equiv of 2M NaOH. Stir at 60°C for 2 hours.
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Checkpoint: Solution should become clear as the carboxylate forms.
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Free Acid Isolation: Evaporate organics.[3] Dilute the aqueous residue with water. Acidify carefully with 1M HCl to pH ~4-5. The zwitterionic free acid [374064-01-4] will precipitate.[1] Filter and dry.[4][5]
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Salt Formation:
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Suspend the dried free acid in minimal dry Methanol.
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Add HCl (4M in Dioxane) dropwise (1.5 equiv) at 0°C.
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Stir for 30 minutes. Add Diethyl Ether or MTBE to precipitate the hydrochloride salt.
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Final Filtration: Filter the white solid under N
. Dry in a vacuum oven at 45°C over P O .
Part 3: Process Logic & Visualization
The following workflow illustrates the critical decision nodes and process parameters.
Figure 2: Operational workflow for the synthesis of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid HCl.
Part 4: Analytical Characterization (Self-Validation)
To ensure Trustworthiness , compare your isolated product against these expected spectral data points.
1. Proton NMR (DMSO-d
, 400 MHz)
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δ 13.5-14.0 ppm (br s, 1H): Carboxylic acid OH / Pyrazole NH (exchangeable).[1]
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δ 9.15 ppm (d, 1H): Pyridine C2-H (Deshielded by ring nitrogen).[1]
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δ 8.80 ppm (dd, 1H): Pyridine C6-H.[1]
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δ 8.60 ppm (dt, 1H): Pyridine C4-H.[1]
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δ 7.90 ppm (dd, 1H): Pyridine C5-H.[1]
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δ 7.45 ppm (s, 1H): Pyrazole C4-H (Diagnostic singlet).[1]
2. Mass Spectrometry (ESI+)
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Free Base Mass: 189.05 Da
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Observed [M+H]+: 190.1 m/z[1]
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Observed [M+H+CH3CN]+: Common adduct in acetonitrile mobile phases.
Part 5: Safety & Handling
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Hydrazine Hydrate: Potent hepatotoxin and suspected carcinogen. Handle only in a fume hood. Quench excess hydrazine with bleach (sodium hypochlorite) before disposal.[1]
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Diethyl Oxalate: Releases oxalic acid upon hydrolysis; avoid skin contact.
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Pyridine Derivatives: The product and starting material are potential irritants. Use gloves and eye protection.
References
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General Synthesis of 5-Substituted Pyrazole-3-Carboxylic Acids
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Claisen Condensation Mechanism & Conditions
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University of Tehran. (2012). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives. Journal of Sciences, Islamic Republic of Iran. Retrieved from
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Hydrazine Cyclization Protocols
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Product Identification (CAS 374064-01-4)
Sources
- 1. 5-PYRIDIN-3-YL-1H-PYRAZOLE-3-CARBOXYLIC ACID | 374064-01-4 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 4. tdcommons.org [tdcommons.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid | C9H7N3O2 | CID 139271208 - PubChem [pubchem.ncbi.nlm.nih.gov]
